O-(4-methylphenyl) thiocarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23g/mol |
IUPAC Name |
O-(4-methylphenyl) carbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H2,9,11) |
InChI Key |
NFLXIVAHDYFBLP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=S)N |
Origin of Product |
United States |
Contextualization of Thiocarbamates Within Organic and Coordination Chemistry
Thiocarbamates are sulfur analogues of carbamates, where at least one oxygen atom is replaced by a sulfur atom. wikipedia.orgwikiwand.com They exist in two isomeric forms: O-thiocarbamates, with the general structure ROC(=S)NR'R'', and S-thiocarbamates, with the structure RSC(=O)NR'R''. wikipedia.org This structural isomerism is a key aspect of their chemical behavior and applications.
In the realm of organic chemistry, thiocarbamates are recognized for their diverse reactivity. A particularly noteworthy transformation is the Newman-Kwart rearrangement, a thermal or catalytically-mediated intramolecular reaction where an O-aryl thiocarbamate isomerizes to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgchem-station.com This rearrangement is a cornerstone in the synthesis of thiophenols from phenols, a transformation of significant practical importance. organic-chemistry.org
From the perspective of coordination chemistry, thiocarbamates, particularly the deprotonated form of N-aryl-O-alkyl thiocarbamates, function as versatile ligands. The presence of both soft (sulfur) and hard (oxygen and nitrogen) donor atoms allows them to coordinate with a wide array of metal ions. mdpi.comresearchgate.net The thione group (C=S) in O-thiocarbamates readily coordinates to various transition metals, including copper(I), silver(I), mercury(II), ruthenium(II), and rhodium(III). researchgate.net This coordination behavior has led to the synthesis of a variety of metal complexes with interesting structural motifs and potential applications in catalysis and materials science.
Significance of O Aryl Thiocarbamates in Contemporary Chemical Research
The contemporary significance of O-aryl thiocarbamates is largely rooted in their role as pivotal intermediates in organic synthesis, primarily through the Newman-Kwart rearrangement. thieme-connect.comresearchgate.net This reaction provides a robust and widely applicable method for the synthesis of S-aryl thiocarbamates, which can then be readily hydrolyzed to afford thiophenols. wikipedia.orgorganic-chemistry.org The conversion of phenols, which are abundant and readily available, to thiophenols is a valuable transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Initially, the Newman-Kwart rearrangement required high temperatures (typically 200-300 °C) to proceed efficiently. wikipedia.orgorganic-chemistry.org This limited its application to thermally stable substrates. However, recent research has focused on developing milder reaction conditions. The use of palladium catalysts, for instance, has been shown to significantly lower the required reaction temperature to around 100 °C. organic-chemistry.org More recently, photoredox catalysis has enabled the rearrangement to occur at ambient temperatures, further expanding the scope and applicability of this important reaction. chem-station.com These advancements underscore the ongoing efforts to refine and enhance the synthetic utility of O-aryl thiocarbamates.
The general synthetic route to thiophenols via the Newman-Kwart rearrangement of O-aryl thiocarbamates is outlined below:
| Step | Reactants | Product | Transformation |
| 1 | Phenol (B47542) | O-Aryl thiocarbamate | Deprotonation followed by reaction with a thiocarbamoyl chloride. organic-chemistry.org |
| 2 | O-Aryl thiocarbamate | S-Aryl thiocarbamate | Newman-Kwart rearrangement (thermal or catalytic). wikipedia.org |
| 3 | S-Aryl thiocarbamate | Thiophenol | Alkaline hydrolysis or reduction. organic-chemistry.org |
Mechanistic Investigations of O Aryl Thiocarbamate Transformations
The Newman-Kwart Rearrangement: Fundamental O→S Migration
The Newman-Kwart rearrangement (NKR) is a cornerstone transformation involving the intramolecular 1,3-migration of an aryl group from the oxygen atom to the sulfur atom of an O-aryl thiocarbamate, yielding the thermodynamically more stable S-aryl thiocarbamate isomer. wikipedia.orgjk-sci.com This reaction is a principal and reliable method for synthesizing thiophenols from readily available phenols. wikipedia.orgthieme-connect.com The driving force for this rearrangement is the significant thermodynamic benefit of converting a carbon-sulfur double bond (C=S) into a more stable carbon-oxygen double bond (C=O), with an estimated enthalpy change (ΔH) of approximately -13 kcal/mol. thieme-connect.comorganic-chemistry.org
Classical Thermal Conditions and Substrate Scope
The classical Newman-Kwart rearrangement is a thermal process that typically demands high reaction temperatures, often ranging from 200 to 300 °C. wikipedia.orgorganic-chemistry.org The reaction is generally conducted neat or in a high-boiling point, polar, aprotic solvent like diphenyl ether. organic-chemistry.org Kinetic studies have consistently demonstrated that the reaction follows first-order kinetics, which is characteristic of an intramolecular process, and exhibits a large, negative entropy of activation. organic-chemistry.org
The substrate scope of the NKR is broad, but certain structural features are essential. The thiocarbamate must be N,N-disubstituted; monosubstituted N-H analogues tend to undergo elimination to form isocyanates upon heating rather than rearranging. thieme-connect.comorganic-chemistry.org The nature of the substituents on the migrating aryl ring significantly influences the reaction rate. Electron-withdrawing groups at the ortho and para positions accelerate the rearrangement by lowering the electron density of the aromatic ring, which facilitates the intramolecular nucleophilic attack by the sulfur atom. jk-sci.comorganic-chemistry.org Conversely, electron-donating groups, such as the para-methyl group in O-(4-methylphenyl) thiocarbamate, tend to slow the reaction by increasing the electron density on the ring, thus requiring higher temperatures or longer reaction times. For instance, a kinetic comparison showed that the O-(o-tolyl) N,N-dimethylthiocarbamate rearranges 1.9 times faster than the corresponding O-(p-tolyl) isomer, highlighting the electronic and steric influences on the reaction rate. thieme-connect.comorganic-chemistry.org
| Substrate Feature | Effect on Thermal NKR | Reference |
| N,N-Disubstitution | Essential for rearrangement; prevents isocyanate formation | thieme-connect.comorganic-chemistry.org |
| Electron-Withdrawing Group (Aryl Ring) | Accelerates reaction | jk-sci.comorganic-chemistry.org |
| Electron-Donating Group (Aryl Ring) | Decelerates reaction | thieme-connect.com |
| ortho-Substituents (small) | Can have a beneficial rate-enhancing effect due to restricted rotation | organic-chemistry.org |
Catalytic Approaches to Lower Reaction Temperatures (e.g., Palladium Catalysis)
The high temperatures required for the traditional NKR can limit its applicability, especially for substrates bearing thermally sensitive functional groups. organic-chemistry.orgthieme-connect.com This has spurred the development of catalytic methods to facilitate the rearrangement under milder conditions. A significant breakthrough has been the use of palladium catalysis. thieme-connect.comkuleuven.be Research has shown that catalysts like [Pd(tBu₃P)₂] can dramatically lower the reaction temperature to as low as 100 °C for a variety of O-aryl thiocarbamates. organic-chemistry.org
The palladium-catalyzed mechanism is distinct from the thermal pathway and is believed to involve an oxidative addition of the aryl-oxygen bond to the palladium(0) center, followed by tautomerization and reductive elimination to yield the S-aryl product. organic-chemistry.org This catalytic cycle effectively bypasses the high activation energy barrier of the uncatalyzed thermal reaction. The efficiency of the palladium-catalyzed NKR is also influenced by substituents on the aryl ring; substrates with electron-withdrawing groups can rearrange at even lower temperatures, some as low as ambient temperature. organic-chemistry.org
Beyond palladium, other catalytic systems have been explored. Photoredox catalysis, for example, enables the rearrangement to proceed at room temperature by generating a radical cation intermediate of the O-aryl thiocarbamate, which has a much lower activation barrier for rearrangement. kiku.dkacs.orgchemrxiv.org
| Catalytic Method | Typical Reaction Temperature | Mechanistic Feature | Reference |
| Palladium Catalysis | ~100 °C | Oxidative addition-reductive elimination cycle | organic-chemistry.orgkuleuven.be |
| Photoredox Catalysis | Room Temperature | Proceeds via a radical cation intermediate | kiku.dkacs.org |
Computational and Kinetic Studies of Rearrangement Pathways
Extensive computational and kinetic studies have provided deep insight into the mechanism of the Newman-Kwart rearrangement. The generally accepted mechanism for the thermal reaction involves an intramolecular aromatic nucleophilic substitution (SNAᵣ) pathway. organic-chemistry.org Computational modeling using density functional theory (DFT) and ab initio methods supports a concerted process that proceeds through a constrained, four-membered cyclic transition state, rather than a stepwise mechanism involving a distinct intermediate. wikipedia.orgresearchgate.netcdnsciencepub.com
These studies confirm that the reaction is initiated by the nucleophilic attack of the thiocarbonyl sulfur atom at the ipso-carbon of the aryl ring. researchgate.net The transition state involves a spirocyclic structure where the aromaticity of the ring is temporarily disrupted. acs.org The calculated activation barrier for the thermal rearrangement of a model O-phenyl thiocarbamate is significant (computed at 48.9 kcal/mol), which is consistent with the high experimental temperatures required. acs.org
Computational analysis of the photoredox-catalyzed radical cation pathway reveals a much lower activation barrier (e.g., 8.4 kcal/mol for the O-(4-methoxyphenyl) derivative), explaining the dramatic reduction in reaction temperature. acs.orgchemrxiv.org In this pathway, initial oxidation removes an electron primarily from the sulfur atom, generating a radical cation. kiku.dk The subsequent intramolecular rearrangement is significantly more facile. These computational findings align with experimental observations and underscore the power of catalysis in altering reaction energy profiles. acs.org
Nucleophilic Substitution Reactions and Aminolysis Mechanisms
O-aryl thiocarbamates can also undergo intermolecular nucleophilic substitution reactions at the thiocarbonyl carbon. Among these, aminolysis—the reaction with amine nucleophiles—has been a subject of detailed mechanistic investigation to understand the factors governing reactivity and the nature of the reaction intermediates.
Kinetic Studies of Substituent Effects and Reactivity
Kinetic studies on the aminolysis of thiocarbamates and related compounds provide crucial data on how substituents on the nucleophile, the non-leaving group, and the leaving group influence reaction rates. In the aminolysis of aryl N-phenylthiocarbamates with benzylamines in acetonitrile (B52724), the rates were found to be significantly faster than those for the oxygen analogues (aryl N-phenylcarbamates). nih.gov This rate enhancement is greater than what would be expected simply from the substitution of a thiophenoxide for a phenoxide leaving group, suggesting a fundamental change in the mechanism. nih.gov
The effect of the non-leaving group (the N-substituent on the thiocarbamate) has also been examined. In a study on the aminolysis of aryl thiocarbamates [RNHC(=O)SC₆H₄Z], the reactivity order was found to be NH₂ < PhNH < EtNH. psu.edu This indicates that the electronic push from the non-leaving group to expel the thiophenoxide leaving group is a dominant factor, rather than polar or steric effects of the RNH group itself. psu.edu
The influence of substituents on the benzylamine (B48309) nucleophile (X) and the phenyl leaving group (Z) is often quantified using Hammett (ρ) and Brønsted (β) coefficients. For the aminolysis of aryl N-phenylthiocarbamates, a negative cross-interaction constant (ρxz = -0.63) was observed. nih.gov This, along with large Brønsted βx values (1.3-1.5), suggests a high degree of N-C bond formation in the transition state. nih.gov
| Reaction Series | Key Kinetic Finding | Implication | Reference |
| Aminolysis of Aryl N-Phenylthiocarbamates | Rates much faster than oxygen analogues; ρxz is negative | Suggests a concerted mechanism with significant bond formation | nih.gov |
| Aminolysis of Aryl Thiocarbamates | Rate order with non-leaving group: NH₂ < PhNH < EtNH | Reactivity dominated by the "push" to expel the leaving group | psu.edu |
| Aminolysis of O-Methyl-S-Phenylthiocarbonates | Large ρx and ρz values; positive ρxz | Consistent with a stepwise mechanism and rate-limiting breakdown of the intermediate | koreascience.kr |
Elucidation of Reaction Intermediates (e.g., Tetrahedral Intermediates) and Rate-Determining Steps
The mechanism of aminolysis for thiocarbonyl compounds can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate. The specific pathway is highly dependent on the substrate, nucleophile, and solvent.
In contrast, the aminolysis of aryl N-phenylthiocarbamates is proposed to proceed through a concerted mechanism. nih.gov The violation of the reactivity-selectivity principle and the negative ρxz value are inconsistent with a stepwise process where the breakdown of a tetrahedral intermediate is rate-limiting. Instead, they support a mechanism where the nucleophilic attack and the leaving group departure occur in a single, concerted step. nih.gov The transition state for these reactions is thought to be stabilized by hydrogen bonding between the amine proton and the carbonyl oxygen. psu.edu
Radical Reactions Involving O-Aryl Thiocarbamates
O-Aryl thiocarbamates can undergo intriguing transformations through radical pathways. These reactions offer alternative synthetic routes to valuable chemical structures.
Mechanisms of O→C Transposition
A notable radical reaction involving O-aryl thiocarbamates is the O→C transposition, a process that enables the conversion of phenols into amides of the corresponding aromatic carboxylic acids. acs.org This transformation proceeds via a radical cascade mechanism initiated by the addition of a silyl (B83357) radical to the thiocarbonyl group of the O-aryl thiocarbamate. acs.org
The key mechanistic steps are as follows:
Radical Addition: A silyl radical (e.g., triethylsilyl radical, Et₃Si•) adds to the sulfur atom of the C=S moiety. This step is highly exothermic and has a low activation barrier. acs.org
Formation of a Carbon-Centered Radical: The initial addition results in the formation of a carbon-centered radical intermediate. acs.org
O-Neophyl Rearrangement: This carbon-centered radical then undergoes a 1,2-O→C transposition, which is classified as an O-neophyl rearrangement. acs.org This step, however, has a relatively high activation barrier, making it a critical and sometimes rate-limiting part of the cascade. acs.org
Propagation and Termination: The cascade continues through propagation and termination steps to yield the final rearranged product. acs.org
Computational studies using B3LYP/6-31G** calculations have been employed to investigate the energy profiles of these rearrangements. acs.org The addition of a silyl radical to the thiocarbonyl group is significantly exothermic, while the subsequent O-neophyl rearrangement presents a more substantial energy barrier. acs.org
Role of Radical Initiators and Substrate Design
The success of the radical O→C transposition is highly dependent on the choice of the radical initiator and the design of the O-aryl thiocarbamate substrate. acs.org
Radical Initiators: While common radical initiators like AIBN and benzoyl peroxide have been explored, di-tert-butyl peroxide (TOOT) in combination with triethylsilane (Et₃SiH) at elevated temperatures has proven effective in promoting the desired transposition. acs.org The selection of the radical initiator is crucial, as it influences the efficiency of the initial radical generation and subsequent cascade. For instance, in certain cases, using a specific initiator allowed for a reduction in the amount of silane (B1218182) required. acs.org
Substrate Design: The structure of the O-aryl thiocarbamate plays a pivotal role in the outcome of the reaction. The nature of the aromatic ring and the substituents on the nitrogen atom can influence the reaction's selectivity and yield. acs.org For example, the use of polyaromatic systems can lead to more selective rearrangements. acs.org The design of unsymmetrical diaryl thiocarbamates can sometimes lead to modest selectivity, which is a limitation of this method. acs.org Research has explored different N-substituents to understand their effect on the reaction pathway, including the potential for a competitive N-neophyl rearrangement, although the O-neophyl pathway is generally favored. acs.org
Table 1: Investigated Radical Initiators and Reaction Conditions for O→C Transposition This table is based on data for N-methyl-N-phenyl-O-(1-naphthyl) thiocarbamate and N,N-diethyl-O-phenyl thiocarbamate and is illustrative of the conditions explored for this class of reactions. acs.org
| Entry | Radical Initiator | Silane | Temperature (°C) | Time (h) | Conversion/Yield |
| 1 | TOOT | Et₃SiH | 135 | 4 | Low conversion |
| 2 | TOOT | Et₃SiH | 135 | 8 | - |
| 3 | TOOT | Et₃SiH | 100 | 8 | - |
| 4 | V-40 | Et₃SiH | 135 | 4 | - |
| 5 | AIBN | Bu₃SnH | 135 | - | No improvement |
| 6 | Benzoyl Peroxide | Bu₃SnH | 135 | - | No improvement |
| 7 | TOOT | Et₃SiH | 135 | 4 | 98% yield of amide |
Catalytic Hydrogenation Mechanisms
The catalytic hydrogenation of thiocarbamates represents another important transformation, offering a pathway to valuable products like formamides and thiols. acs.org This reaction has been successfully achieved using acridine-based ruthenium complexes as catalysts. acs.orgnih.gov
The hydrogenation of thiocarbamates is noteworthy because the oxygen-based analogues, carbamates, are generally more difficult to hydrogenate under similar conditions. acs.org The ruthenium-catalyzed system demonstrates high efficiency and selectivity, tolerating various functional groups such as amides, esters, and carboxylic acids. acs.orgnih.gov
The proposed mechanism for the hydrogenation of related thioesters, which can provide insight into the thiocarbamate process, involves the activation of H₂ by the ruthenium complex. researchgate.net A Ru-thiolate acridine (B1665455) complex has been identified as a catalytically active species. nih.gov The reaction proceeds effectively under hydrogen pressure and elevated temperatures. nih.gov For instance, increasing the temperature to 135 °C under 20 bar of H₂ led to full conversion of a thioester substrate. nih.gov
Synthesis and Characterization of Metal-Thiocarbamate Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward reactions, leading to diverse structural motifs ranging from simple mononuclear units to extended polymeric chains.
1 Formation of Mononuclear and Dinuclear Coordination Complexes
Mononuclear complexes are readily formed when a metal ion coordinates to one or more this compound ligands. The synthesis typically involves the reaction of a suitable metal salt with the thiocarbamate ligand in an appropriate solvent. For example, mononuclear gold(I) phosphine (B1218219) complexes with dithiocarbamate (B8719985) ligands have been synthesized by reacting a gold(I) chloride precursor with the dithiocarbamate. acs.org Similarly, mononuclear copper complexes have been prepared with tridentate redox-active ligands, demonstrating the versatility of synthetic approaches. nih.gov These complexes often feature the metal center in a common geometry, such as linear for Au(I) or square planar for other metals, with the thiocarbamate coordinating through its sulfur atom. rsc.orgdiva-portal.org
Dinuclear complexes, containing two metal centers, can also be constructed. These structures are often bridged by other ligands, such as halides or the thiocarbamate ligand itself, although bridging by a monodentate O-aryl thiocarbamate is less common. Dinuclear gold(I) complexes have been synthesized where dithiocarbamate ligands are involved in the coordination sphere. acs.org The formation of these higher-order structures is influenced by reaction stoichiometry, the nature of the metal and its counter-ions, and the solvent system used. acs.org
Coordination Chemistry and Metallosupramolecular Structures of Thiocarbamates
2 Construction of One-Dimensional Coordination Polymers
A significant feature of the coordination chemistry of thiocarbamates is their ability to form one-dimensional (1D) coordination polymers. rsc.org These extended structures are built by linking metal centers with bridging ligands. In the case of O-(4-methylphenyl) thiocarbamate complexes, bridging is often facilitated by halide ions from the metal salt precursor.
For example, the reaction of O-propyl-N-phenylthiocarbamate with mercury(II) iodide resulted in the formation of a 1D iodide-bridged coordination polymer with the formula [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n. mdpi.com In this structure, the thiocarbamate ligands are terminally S-bound to the mercury centers, which are then linked into an infinite chain by bridging iodide ions. mdpi.com Similarly, zinc complexes with pyridyl-substituted dithiocarbamates have been shown to form 1D coordination polymers with a zigzag topology. nih.govresearchgate.net The formation of these polymeric structures is a testament to the ability of the metal-ligand system to self-assemble into ordered, extended architectures. nih.gov
Structural Analysis of Metal-Thiocarbamate Coordination Environments (e.g., Gold(I), Mercury(II))
X-ray crystallography provides definitive insights into the precise coordination environments of metal ions in complexes with this compound. The soft-soft interaction between Au(I) or Hg(II) and the thiocarbonyl sulfur atom is a recurring structural theme.
Gold(I) Complexes: Gold(I) typically adopts a linear two-coordinate geometry. In complexes with sulfur-donating ligands like thiocarbamates, the Au(I) center is coordinated by the thiocarbonyl sulfur and another ligand, often a phosphine (B1218219) or another thiocarbamate. rsc.orgmdpi.com In mononuclear gold(I) dithiocarbamate (B8719985) complexes, the ligand can act as a monodentate S-donor, resulting in a linear [Au(S-ligand)(PR₃)] structure. acs.org The Au-S bond lengths in these complexes are indicative of a strong covalent interaction. Aurophilic interactions, or Au-Au bonding, are also a known feature in dinuclear and polynuclear gold(I) complexes, influencing their structural and photophysical properties. acs.orgmdpi.com
Mercury(II) Complexes: Mercury(II) exhibits more flexible coordination geometries, with tetrahedral being common. In the structure of the 1D coordination polymer [{IHg(μ-I)}{κ¹-PrOC(=S)N(H)Ph}]n, each mercury(II) atom is in a distorted tetrahedral environment. mdpi.com The coordination sphere is composed of one terminal sulfur atom from the thiocarbamate ligand, one terminal iodide, and two bridging iodide ions that link to adjacent mercury centers. mdpi.com The Hg-S bond length in this complex was determined to be 2.5438(9) Å, which is slightly longer than those observed in some related dichloro-bis(O-ethylthiocarbamato)mercury complexes. mdpi.com The structure of mercury(II) dithiocarbamate complexes can vary from mononuclear with a distorted tetrahedral geometry to polymeric structures, depending on the steric bulk of the substituents on the dithiocarbamate ligand. researchgate.netmdpi.com
The table below presents selected structural data for a representative mercury(II) thiocarbamate complex, illustrating the typical coordination environment.
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and reactivity of molecules. By approximating the complex many-electron problem to one based on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like O-(4-methylphenyl) thiocarbamate.
Geometric Optimization and Prediction of Spectroscopic Parameters
Geometric optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. crystalsolutions.eugaussian.comresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), are used to determine its most stable three-dimensional structure. researchgate.netresearchgate.net These optimized geometries provide insights into bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic parameters. Theoretical vibrational frequencies (FT-IR) can be calculated and are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the assignment of experimental signals. researchgate.net The close agreement often found between theoretical and experimental values validates the computational model and provides a deeper understanding of the molecule's structural and electronic properties. researchgate.net
Table 1: Selected Calculated Geometric and Spectroscopic Parameters for this compound
| Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| C=S Bond Length | ~1.66 Å | - | researchgate.net |
| C-O Bond Length | ~1.33-1.34 Å | - | researchgate.net |
| C-N Bond Length | ~1.33-1.34 Å | - | researchgate.net |
| O-C-N Angle | ~112° | - | researchgate.net |
| S-C-N Angle | ~123° | - | researchgate.net |
| S-C-O Angle | ~124° | - | researchgate.net |
| ¹H NMR (CH₃) | ~2.50 ppm | ~2.50 ppm | researchgate.net |
Note: The table presents a representative set of data. Actual values may vary depending on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, DFT calculations can provide the energies of these frontier orbitals and the distribution of electron density within them. This analysis helps to identify the likely sites for nucleophilic and electrophilic attack. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Varies (e.g., ~ -5.8 eV) |
| LUMO | Varies (e.g., ~ -0.6 eV) |
Note: These values are illustrative and highly dependent on the computational method and level of theory employed. Different studies may report different values. nih.govnih.govnankai.edu.cnrsc.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgproteopedia.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. orientjchem.org
Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen and sulfur atoms due to their high electronegativity, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group and the aromatic ring would likely exhibit a positive potential, suggesting them as sites for nucleophilic interaction. researchgate.netorientjchem.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.denih.gov This technique provides a quantitative description of the Lewis-like chemical bonding in a molecule.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. researchgate.net
Theoretical Models for Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. researchgate.netlibretexts.org For reactions involving this compound, such as the Newman-Kwart rearrangement, theoretical models can be constructed to map out the potential energy surface connecting reactants to products. thieme-connect.com
Using methods like DFT, the geometries and energies of reactants, products, intermediates, and transition states can be calculated. researchgate.netnih.gov The transition state is a critical point on the reaction pathway, representing the energy maximum along the reaction coordinate. libretexts.org By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined, which is a key factor in understanding the reaction rate.
Furthermore, analysis of the transition state's geometry and vibrational frequencies can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction. rub.de For instance, in the Newman-Kwart rearrangement of O-aryl thiocarbamates, computational studies can help to understand the influence of substituents on the aromatic ring on the reaction's feasibility and mechanism. thieme-connect.com
Applications in Advanced Materials Science and Catalysis
O-Aryl Thiocarbamates in Chiral Ligand Synthesis
The synthesis of thiophenols from their more accessible phenol (B47542) counterparts is a crucial transformation in organic chemistry, and the Newman-Kwart Rearrangement (NKR) of O-aryl thiocarbamates provides a powerful method to achieve this. researchgate.neted.ac.uk This rearrangement, which converts an O-aryl thiocarbamate to its S-aryl isomer, is a key step in generating sulfur-containing ligands used for complexation and asymmetric catalysis. ed.ac.ukthieme-connect.com
The general process begins with the conversion of a phenol, such as p-cresol (B1678582) (4-methylphenol), into O-(4-methylphenyl) thiocarbamate. This is typically achieved by reacting the phenol with a thiocarbamoyl chloride in the presence of a base. thieme-connect.com The resulting O-aryl thiocarbamate then undergoes the NKR, which traditionally requires high temperatures (often exceeding 200°C), to yield the corresponding S-aryl thiocarbamate. researchgate.netthieme-connect.com Subsequent hydrolysis or reduction of the S-aryl thiocarbamate affords the desired thiophenol. thieme-connect.com
This thiophenol product, 4-methylthiophenol, can then be incorporated into more complex molecular architectures to form chiral ligands. These sulfur-containing ligands, including axially chiral bidentate ligands, are valuable in asymmetric catalysis, where they can coordinate to metal centers and create a chiral environment for stereoselective reactions. ed.ac.ukthieme-connect.comed.ac.uk For instance, the synthesis of the axially chiral bidentate biaryl ligand C3*-TunePhos type involves a multi-step process where an O-carbamate is used as a directing group, and subsequent transformations could similarly involve thiocarbamate chemistry to introduce the crucial sulfur donor atoms. acs.org The demanding conditions of the thermal NKR can sometimes be too harsh for sensitive functional groups within a molecule, but the development of catalyzed versions of the reaction has expanded its applicability. thieme-connect.com
Thiocarbamate Derivatives as Precursors for Organosulfur Materials
Thiocarbamate derivatives are pivotal precursors in the synthesis of a variety of organosulfur materials, ranging from simple aryl thiols to complex nanostructured materials. ed.ac.ukacs.org The foundational role of O-aryl thiocarbamates, such as this compound, is to serve as a stable and accessible source for the arylthio- moiety.
The conversion of phenols to thiophenols via the O-aryl thiocarbamate intermediate and the Newman-Kwart rearrangement is a primary example of their precursor function. ed.ac.uk This route provides access to Ar-S species that are building blocks for more complex molecules, including supramolecular structures and polymers. ed.ac.ukthieme-connect.com
Furthermore, the broader class of thiocarbamate and dithiocarbamate (B8719985) compounds has been extensively explored as single-source precursors (SSPs) for creating nanoscale metal sulfides. acs.orgcncb.ac.cn Dithiocarbamate complexes, which are easily prepared, contain pre-formed metal-sulfur bonds and decompose upon heating to yield nanodimensional metal sulfides. acs.orgcncb.ac.cn This method allows for precise control over the stoichiometry of the final material. acs.org While distinct from O-aryl thiocarbamates, the general utility of the thiocarbamate functional group as a sulfur source is a shared principle. google.com These synthesized metal sulfide (B99878) nanomaterials have potential applications in energy storage, electrocatalysis, and medical imaging. acs.org
Catalytic Roles of O-Aryl Thiocarbamate Derivatives in Organic Synthesis
O-aryl thiocarbamates and their derivatives play a dual role in catalysis: they can be transformed via catalytic reactions, and the thiocarbamate group itself can act as a directing group to facilitate other reactions.
A significant advancement in the utility of O-aryl thiocarbamates is the development of catalytic methods for the Newman-Kwart Rearrangement. While the thermal NKR requires temperatures of 200–300°C, the use of a palladium catalyst, such as [Pd(tBu₃P)₂], can dramatically lower the reaction temperature to around 100°C. researchgate.netorganic-chemistry.org This makes the reaction more practical, safer, and compatible with a wider range of substrates that might degrade at higher temperatures. organic-chemistry.org The catalytic cycle is believed to involve oxidative addition of the palladium to the C-O bond, followed by rearrangement and reductive elimination. organic-chemistry.org More recently, photoredox and electrochemical catalysis have been shown to promote the NKR at room temperature, further expanding its scope. researchgate.netacs.org
Beyond being substrates, thiocarbamate groups can function as directing groups in transition-metal-catalyzed C-H bond functionalization. For example, a rhodium(III) catalyst has been used to achieve ortho-alkylation of O-aryl N,N-dimethylthiocarbamates. researchgate.net The thiocarbamate group directs the metal catalyst to a nearby C-H bond on the aromatic ring, enabling its selective functionalization. researchgate.net This strategy provides an efficient pathway for modifying phenol derivatives at the ortho position. researchgate.net
The table below summarizes different catalytic approaches for the Newman-Kwart Rearrangement.
| Catalytic Method | Catalyst/Conditions | Reaction Temperature | Key Advantage |
| Palladium Catalysis | [Pd(tBu₃P)₂] | ~100°C | Substantial reduction from thermal conditions (200-300°C), broader substrate scope. researchgate.netorganic-chemistry.org |
| Photoredox Catalysis | Pyrylium-like bases, visible light | Room Temperature | Mild conditions, suitable for electron-rich substrates. researchgate.netacs.org |
| Electrochemical Catalysis | Electrolysis in NBu₄BF₄/HFIP | Room Temperature | Avoids high temperatures, proceeds via distinct reaction channels. acs.org |
Principles of Crystal Engineering Applied to O-Aryl Thiocarbamates
Crystal engineering aims to rationally design the solid-state structures of molecules to control their physical properties. psu.edu For O-aryl thiocarbamates, the assembly in the crystal lattice is dictated by a hierarchy of intermolecular interactions, which are highly dependent on the substitution at the nitrogen atom.
In contrast, N,N-disubstituted O-thiocarbamates lack the strong N-H hydrogen bond donor. chemrxiv.orgsnu.edu.in Consequently, their solid-state assembly is governed by weaker and less directional forces. chemrxiv.org In these cases, the molecular conformation, particularly the twist between the planar aryl and thiocarbamate moieties, plays a crucial role. chemrxiv.orgsnu.edu.in The crystal packing of these compounds often involves π-π stacking of the aryl rings and head-to-tail arrangements of the thiocarbamate groups. chemrxiv.org Studies on a series of N,N-dimethyl-O-thiocarbamates revealed several distinct packing motifs, with some compounds exhibiting isostructural relationships. chemrxiv.org The presence and position of substituents on the aryl ring, such as methyl or trifluoromethyl groups, dictate which packing motif is adopted by influencing steric hindrance and the potential for weak intermolecular interactions. chemrxiv.orgsnu.edu.in
The table below outlines key intermolecular interactions observed in the crystal structures of O-aryl thiocarbamates.
| Thiocarbamate Type | Primary Interaction | Secondary Interactions | Consequence for Packing |
| N-H containing | N-H···S hydrogen bonds | C-H···O, C-H···π, π···π stacking | Formation of robust dimeric {…HNCS}₂ synthons. psu.edusemanticscholar.org |
| N,N-disubstituted | π-π stacking, dipole-dipole | C-H···O, S···H interactions | More varied packing motifs, sensitive to substituent effects. chemrxiv.orgsnu.edu.in |
Molecular and Biochemical Mechanisms of Biological Activity
Thiocarbamate Interactions with Biological Targets at the Molecular Level
Thiocarbamates exert their effects by interacting with a range of biological targets, most notably enzymes. The mechanism of these interactions often involves the covalent modification of amino acid residues within the enzyme's active or allosteric sites.
A primary mechanism for enzyme inhibition by thiocarbamates involves the carbamoylation of nucleophilic residues such as cysteine or serine at the enzyme's active site. acs.org Reactive intermediates, such as sulfoxides and sulfones, can be formed from the parent thiocarbamate, and these are capable of covalently modifying proteins. acs.org This type of modification has been proposed as the mechanism for the inhibition of enzymes like aldehyde dehydrogenase (ALDH), where a cysteine residue in the active site is targeted. acs.org
Similarly, peptidyl thiocarbamates have been designed as active-site directed inhibitors of human leukocyte elastase (HLE), a serine protease. tandfonline.com These compounds function as slow-binding inhibitors, suggesting a multi-step interaction process that likely culminates in the formation of a stable, covalent bond with the active site serine. tandfonline.com
Thiocarbamates can also act as non-covalent inhibitors. Studies on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have shown that O-aromatic N,N-disubstituted thiocarbamates can act as inhibitors. mdpi.com Molecular docking studies suggest that these compounds may function as non-covalent inhibitors by engaging in multiple interactions at the peripheral anionic site of these enzymes. mdpi.com Furthermore, dithiocarbamate (B8719985) derivatives have been identified as non-competitive, allosteric inhibitors of α-glucosidase, binding to a site distinct from the active site to regulate enzyme activity. nih.gov
The thiocarbamate functional group is recognized as a crucial pharmacophore for these interactions. mdpi.com Its ability to form covalent bonds or participate in non-covalent interactions with biological targets is fundamental to the biological activity of this class of compounds.
Elucidation of Biochemical Pathway Modulation by Thiocarbamate Derivatives
The interaction of thiocarbamate derivatives with specific molecular targets leads to the modulation of broader biochemical and signaling pathways.
A significant area of research has been the development of thiocarbamates as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the human immunodeficiency virus type 1 (HIV-1). nih.govjmchemsci.com These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. nih.gov This binding induces a conformational change in the enzyme, inhibiting its function and thereby disrupting the viral replication cycle. This represents a key example of a biochemical pathway—viral replication—being effectively shut down by a thiocarbamate derivative. nih.govjmchemsci.com
Some thiocarbamates are designed to act as hydrogen sulfide (B99878) (H₂S) donors. mdpi.com H₂S is now recognized as a critical signaling molecule involved in various physiological processes, including vasodilation and neuromodulation. mdpi.com Thiocarbamate-based donors can release H₂S under specific physiological triggers, thereby modulating H₂S-dependent signaling pathways. mdpi.com This activity highlights a mechanism where the thiocarbamate itself is a pro-drug that, upon activation, influences a fundamental biological signaling system.
The inhibition of enzymes like aldehyde dehydrogenase (ALDH) by thiocarbamates also has significant pathway implications. acs.org ALDH enzymes are crucial in various metabolic processes, including the detoxification of aldehydes. Inhibition of this pathway can lead to the accumulation of toxic aldehydes and has been a strategy in certain therapeutic contexts, such as the treatment of alcoholism with the dithiocarbamate disulfiram. acs.org
Structure-Activity Relationships Governing Specific Molecular-Level Biological Effects (e.g., Enzyme Inhibition, Membrane Interaction)
The biological efficacy and target specificity of thiocarbamates are profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as inhibitors or modulators of specific biological targets.
Enzyme Inhibition:
In the case of cholinesterase inhibitors , the nature of the substituents on the thiocarbamate core plays a critical role. For O-aromatic N,N-disubstituted thiocarbamates, derivatives containing a 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide or a 2-hydroxy-N-phenylbenzamide moiety generally exhibit more potent inhibition. mdpi.com Specifically, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a particularly effective AChE inhibitor. mdpi.com
Inhibition of Cholinesterases by O-Aromatic Thiocarbamates
IC₅₀ values demonstrate the concentration required to inhibit 50% of the enzyme activity. Lower values indicate greater potency. Data highlights the superior inhibition of BChE over AChE by several compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |
| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 | mdpi.com |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |
| Rivastigmine (Reference Drug) | AChE | >100 | mdpi.com |
| Rivastigmine (Reference Drug) | BChE | 9.03 | mdpi.com |
For carbonic anhydrase inhibitors , SAR studies revealed that while many thiocarbamates show weak inhibition against the δ-class enzyme from Thalassiosira weissflogii (TweCAδ), specific structural features lead to potent activity. For instance, 3,4-dimethoxyphenyl-ethyl-mono-thiocarbamate was found to be a highly effective inhibitor with a Kᵢ of 67.7 nM. nih.gov
Inhibition of δ-Carbonic Anhydrase (TweCAδ) by Thiocarbamates
The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a more potent inhibitor.
| Compound | Kᵢ (nM) | Reference |
|---|---|---|
| 3,4-dimethoxyphenyl-ethyl-mono-thiocarbamate | 67.7 | nih.gov |
| R-enantiomer of nipecotic acid di-thiocarbamate | 93.6 | nih.gov |
| Various piperazine-containing thiocarbamates | 129 - 791 | nih.gov |
In the context of HIV-1 reverse transcriptase inhibitors , SAR studies of O-(2-phthalimidoethyl)-N-arylthiocarbamates showed that acylating the nitrogen atom significantly impacts potency. jmchemsci.com A 3-nitrobenzoyl analogue proved to be the most potent compound synthesized in one series, with an EC₅₀ of 1.5 nM against HIV-1 strains. jmchemsci.com Docking models suggest that these potent inhibitors adopt an extended conformation within the binding site. jmchemsci.com The presence of an aromatic group is considered essential for inhibitory activity, and substitutions on this ring can significantly influence efficacy. jmchemsci.com
The three-dimensional structure of the thiocarbamate itself is also important. Crystallographic studies of compounds like (E)-O-Methyl N-(4-methylphenyl)thiocarbamate show that the molecule adopts an E conformation about the central C-N bond and exists in the thione form. researchgate.net This defined geometry is critical for how the molecule fits into the binding pockets of its biological targets.
Current Research Trends and Future Perspectives
Emerging Synthetic Methodologies for Novel O-Aryl Thiocarbamate Analogues
The synthesis of O-aryl thiocarbamates and their subsequent rearrangement to S-aryl thiocarbamates are crucial transformations in organic chemistry, providing access to valuable thiophenols from readily available phenols. organic-chemistry.org Traditional methods often require harsh conditions, such as high temperatures, which can limit their applicability with sensitive substrates. organic-chemistry.orgorganic-chemistry.org Consequently, current research is actively exploring milder and more efficient synthetic routes.
One significant area of development is the use of transition-metal catalysis. For instance, palladium catalysts have been shown to dramatically reduce the reaction temperatures required for the Newman-Kwart rearrangement, the intramolecular migration of the aryl group from oxygen to sulfur. organic-chemistry.orgthieme-connect.comnih.gov This has expanded the scope of the reaction to include substrates that would decompose at higher temperatures. organic-chemistry.org Nickel complexes are also being investigated for the oxidative coupling of aryl thiols with secondary amines and carbon monoxide to produce thiocarbamates. researchgate.net
Beyond metal catalysis, researchers are developing novel one-pot syntheses that are both efficient and atom-economical. researchgate.net Selenium-catalyzed carbonylation of nitro compounds or amines with thiols is a promising "one-pot" approach that is environmentally benign. researchgate.net Other emerging strategies include visible-light-promoted, metal-free synthesis of thiocarbamates from thiosulfonates and N-substituted formamides, and molecular iodine-catalyzed methods using odorless sodium sulfinates as the sulfur source. acs.orgresearchgate.net The development of methods using safer and more readily available starting materials, such as the direct transformation of Boc-protected amines, is also a key trend. rsc.org
Recent methodologies for synthesizing thiocarbamate analogues are summarized in the table below:
| Methodology | Key Features | Starting Materials | Catalysts/Reagents |
| Palladium-Catalyzed Newman-Kwart Rearrangement | Lower reaction temperatures | O-Aryl Thiocarbamates | Palladium complexes |
| Selenium-Catalyzed Carbonylation | "One-pot" synthesis, environmentally benign | Nitro compounds/amines, thiols | Selenium |
| Visible-Light-Promoted Synthesis | Metal-free, mild conditions | Thiosulfonates, N-substituted formamides | Rhodamine B (photocatalyst) |
| Molecular Iodine-Catalyzed Synthesis | Odorless sulfur source | Sodium sulfinates, isocyanides, water | Molecular iodine |
| Direct Transformation of Boc-Protected Amines | Avoids hazardous reagents | Boc-protected amines | Lithium tert-butoxide |
These innovative synthetic approaches are paving the way for the creation of a wider range of novel O-aryl thiocarbamate analogues with diverse functionalities, which could have applications in various fields, including medicinal chemistry and materials science. nih.govontosight.ai
Development of Advanced Catalytic Systems for O-Aryl Thiocarbamate Transformations
A major focus in the field of O-aryl thiocarbamate chemistry is the development of advanced catalytic systems to facilitate their transformations, particularly the Newman-Kwart rearrangement (NKR). organic-chemistry.orgresearchgate.net The traditional thermal NKR requires very high temperatures, often exceeding 200-300°C, which can lead to side reactions and limit the substrate scope. organic-chemistry.orgorganic-chemistry.org
The introduction of palladium catalysis has been a significant breakthrough, substantially lowering the required reaction temperatures to around 100°C. organic-chemistry.orgnih.gov The use of catalysts like Pd(PtBu3)2 has proven effective for a range of substrates. thieme-connect.com More recently, iron(II)/ammonium persulfate has been shown to mediate the NKR under even milder conditions, offering practical advantages for scale-up due to the use of a volatile solvent and shorter reaction times. nih.govacs.org
Photoredox catalysis has also emerged as a powerful tool, enabling the NKR to proceed at room temperature for electron-rich substrates. nih.govacs.org This method involves a cation-radical pathway, offering a different mechanistic route compared to the thermal and palladium-catalyzed rearrangements. researchgate.netkiku.dk Electrochemical methods are also being explored to facilitate the NKR at ambient temperatures, providing another mild alternative to the classical thermal process. acs.org
The table below highlights some of the advanced catalytic systems being developed for O-aryl thiocarbamate transformations:
| Catalytic System | Transformation | Key Advantages |
| Palladium Complexes (e.g., Pd(PtBu3)2) | Newman-Kwart Rearrangement | Significantly reduced reaction temperatures |
| Iron(II)/Ammonium Persulfate | Newman-Kwart Rearrangement | Mild conditions, rapid reaction rates, suitable for scale-up |
| Organic Photoredox Catalysts | Newman-Kwart Rearrangement | Ambient temperature reactions for electron-rich substrates |
| Electrochemical Catalysis | Newman-Kwart Rearrangement | Room temperature reaction |
Future research in this area will likely focus on developing even more efficient, selective, and environmentally friendly catalysts. The goal is to create systems that can operate under even milder conditions, tolerate a wider range of functional groups, and utilize cheaper, more abundant metals.
Exploration of O-Aryl Thiocarbamates in New Functional Materials
While traditionally recognized for their role in organic synthesis and agrochemicals, O-aryl thiocarbamates and their derivatives are increasingly being explored for their potential in the development of new functional materials. rsc.orgrsc.org The unique properties of the thiocarbamate functional group make it an attractive building block for creating polymers and other materials with novel characteristics.
One promising area of application is in the creation of self-healing and shape-memory materials. rsc.orgrsc.org By incorporating dynamic covalent bonds based on the thiocarbamate linkage into polymer networks, researchers have been able to develop materials that can repair themselves after damage and return to their original shape when triggered by an external stimulus. rsc.org This is achieved through a thiol-dioxazolone modified Lossen rearrangement to synthesize the polythiocarbamates. rsc.orgrsc.org
Furthermore, multicomponent polymerizations involving sulfur, diols, and diisocyanides have been used to create poly(O-thiocarbamate)s with high refractive indices, making them potentially useful for optical applications. acs.org By incorporating specific moieties like tetraphenylethene into the polymer backbone, these materials can also be designed as fluorescent sensors for detecting harmful metal ions such as Hg2+. acs.org The dithiocarbamate (B8719985) derivatives of O-aryl thiocarbamates also show promise in materials science, particularly as single-source precursors for the synthesis of nanoscale copper sulfides. mdpi.com
The diverse applications of O-aryl thiocarbamates in functional materials are summarized below:
| Material Type | Key Property | Potential Application |
| Polythiocarbamates | Self-healing, Shape-memory | Smart materials, coatings |
| Poly(O-thiocarbamate)s | High refractive index | Optical lenses, coatings |
| Fluorescent Poly(O-thiocarbamate)s | Fluorescence sensing | Detection of heavy metal ions |
| Dithiocarbamate complexes | Precursors to metal sulfides | Nanomaterials synthesis |
The exploration of O-aryl thiocarbamates in materials science is still in its early stages, but the initial findings are highly encouraging. Future research will likely focus on fine-tuning the properties of these materials by modifying the structure of the O-aryl thiocarbamate monomers and exploring new polymerization techniques.
Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the transformations of O-aryl thiocarbamates is crucial for optimizing existing synthetic methods and designing new, more efficient ones. To this end, researchers are increasingly employing a combination of experimental and computational techniques. organic-chemistry.orgacs.orgchemrevlett.com
For the Newman-Kwart rearrangement, kinetic studies have been instrumental in confirming the intramolecular nature of the thermal reaction. organic-chemistry.org These experimental findings have been corroborated and expanded upon by computational studies, which have provided detailed insights into the transition state of the reaction. kiku.dk For example, computational chemistry has been used to model the four-membered ring transition state in both the thermal and oxidative Newman-Kwart rearrangements. kiku.dk
The mechanism of the palladium-catalyzed Newman-Kwart rearrangement has also been elucidated through a combination of experimental and computational work. organic-chemistry.orgnih.gov These studies suggest a catalytic cycle involving oxidative addition, tautomerization, and reductive elimination. organic-chemistry.org Similarly, for the electrochemically catalyzed rearrangement, a combined experimental and quantum chemical approach has revealed multiple reaction channels and provided an explanation for the relationship between the structure and reactivity of the O-aryl thiocarbamates. acs.org
Integrated approaches are also being used to study other reactions involving thiocarbamates. For instance, the mechanism of the reaction of thiocarbamate-S-oxide with cysteine has been investigated as a function of pH using kinetic studies. nih.gov In another example, computational methods were used to analyze and predict the spectroscopic data of newly synthesized S-aryl (trichloroacetyl)carbamothioate derivatives. chemrevlett.com
The synergy between experimental and computational methods provides a powerful tool for advancing our understanding of O-aryl thiocarbamate chemistry. This integrated approach is expected to play an even more significant role in the future, guiding the development of new catalysts, synthetic methodologies, and functional materials.
Q & A
Q. What protocols ensure reproducibility in thiocarbamate synthesis and characterization?
- Methodological Answer :
- Synthesis : Follow strict anhydrous conditions for isothiocyanate reactions. Use Schlenk lines for air-sensitive steps.
- Characterization : Report full NMR assignments (¹H, ¹³C), including coupling constants for stereochemical analysis. For new compounds, include elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) .
- Crystallography : Deposit crystal data in the Cambridge Structural Database (CSD) and validate refinement parameters (R-factor < 5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
